molecular formula C11H17N3O3S2 B5273561 1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5273561
M. Wt: 303.4 g/mol
InChI Key: IQNAQQPMFKQPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s intended to be a drug, its mechanism of action would involve interacting with certain biological targets in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could involve further testing its efficacy and safety .

Preparation Methods

The synthesis of 1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the piperidine and carboxamide groups. The synthetic route may include the following steps:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its specific substituents and their effects on its biological activity. The presence of the ethylsulfonyl and piperidine groups may confer unique properties that differentiate it from other thiazole derivatives.

Properties

IUPAC Name

1-ethylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-2-19(16,17)14-6-3-9(4-7-14)10(15)13-11-12-5-8-18-11/h5,8-9H,2-4,6-7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNAQQPMFKQPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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